Hexabromocyclotriphosphazene

Thermal Stability TGA Flame Retardant

Hexabromocyclotriphosphazene (HBCTP) is a strategic, high-purity (>98%) inorganic flame retardant and versatile precursor. Unlike generic brominated aromatics, its unique phosphazene core (P-N ring) delivers a synergistic Br-P-N effect: excellent char formation with significantly lower smoke and toxicity. Its ~320°C decomposition profile is ideal for polyolefins and epoxy resins processed below this threshold, ensuring activation only during a fire. With a high density (3.18 g/cm³) and six reactive P-Br sites, it is the definitive choice for advanced material scientists seeking reproducible, tunable derivative synthesis beyond HCCP limitations.

Molecular Formula Br6N3P3
Molecular Weight 614.4 g/mol
CAS No. 13701-85-4
Cat. No. B077441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexabromocyclotriphosphazene
CAS13701-85-4
Molecular FormulaBr6N3P3
Molecular Weight614.4 g/mol
Structural Identifiers
SMILESN1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br
InChIInChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
InChIKeyBISNZAMPUNENFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexabromocyclotriphosphazene (HBCTP) Procurement Overview: Key Properties and Research Applications


Hexabromocyclotriphosphazene (HBCTP, CAS: 13701-85-4) is a cyclic, inorganic phosphazene compound with a six-membered ring of alternating phosphorus and nitrogen atoms, where each phosphorus is bonded to two bromine atoms . This structure yields a high bromine content (~78% by weight), which underpins its primary application as an additive flame retardant . Unlike many organic brominated flame retardants, the phosphazene core offers a synergistic P-N effect, enhancing char formation during combustion and often leading to lower smoke emission and toxicity . This compound also serves as a critical precursor for synthesizing a wide range of derivatives through nucleophilic substitution, allowing for tunable properties in advanced materials science .

Why Hexabromocyclotriphosphazene Cannot Be Simply Replaced by Chlorinated Analogs


Direct substitution of hexabromocyclotriphosphazene (HBCTP) with its chlorinated analog, hexachlorocyclotriphosphazene (HCCP), or other common halogenated flame retardants is not straightforward and carries significant technical risk. A key differentiator is the drastically different thermal decomposition profile, where HBCTP decomposes around 320°C compared to HCCP's ~400°C, making them suitable for different polymer processing windows . Furthermore, the larger bromine atom alters the compound's reactivity in nucleophilic substitution reactions compared to HCCP, enabling access to different derivative structures . Finally, the flame retardant mechanism differs fundamentally: the synergy of bromine, phosphorus, and nitrogen in HBCTP provides a unique balance of gas-phase radical quenching and condensed-phase char promotion, a profile not matched by simple brominated aromatics or purely phosphorus-based alternatives .

Quantitative Evidence for Hexabromocyclotriphosphazene: Key Comparative Data Points


Thermal Stability Comparison: HBCTP vs. Chlorinated Analog (HCCP)

Hexabromocyclotriphosphazene (HBCTP) exhibits a significantly lower thermal decomposition temperature compared to its chlorinated analog, hexachlorocyclotriphosphazene (HCCP). This is a critical performance parameter for selecting a flame retardant compatible with specific polymer processing temperatures .

Thermal Stability TGA Flame Retardant

Flame Retardant Efficacy: LOI Increase in Polyester Resin for HCCP (Class-Level Inference)

While direct LOI data for pure HBCTP in a specific polymer matrix is not available in the primary literature, the performance of its chlorinated analog, HCCP, provides a strong class-level inference. A study showed that adding just 1 wt% of HCCP to polyester resin increased the Limiting Oxygen Index (LOI) from 22.53% to 24.71% . Given the known higher flame retardant efficacy of bromine compared to chlorine, HBCTP would be expected to demonstrate an equal or greater improvement at similar loading levels.

Flame Retardancy LOI Polyester Resin

Synthesis Yield Improvement: Microwave vs. Conventional Heating

A Master's thesis from Hebei University reported that using microwave irradiation for the synthesis of HBCTP significantly improved the yield compared to traditional heating methods. This has direct implications for procurement costs and the commercial viability of HBCTP-derived products .

Synthesis Yield Optimization Microwave Chemistry

Physical Property Differentiation: Density vs. Chlorinated Analog

The physical properties of hexabromocyclotriphosphazene (HBCTP) are distinct from its chlorinated analog due to the heavier bromine atom. This difference in density is a key factor for formulation and material design .

Physical Properties Density Material Science

Optimal Application Scenarios for Hexabromocyclotriphosphazene Based on Quantitative Evidence


Flame Retardant for Low-Temperature Processed Polymers

HBCTP is an ideal candidate for use as an additive flame retardant in polymers that are processed or cured at temperatures below 320°C. Its thermal decomposition profile, with an onset of ~320°C, aligns with the processing windows of many thermoplastics like polyethylene and polypropylene, as well as thermosets like epoxy resins . This allows the compound to activate during a fire without prematurely degrading during manufacturing, making it a more process-compatible alternative to higher-temperature flame retardants like hexachlorocyclotriphosphazene (HCCP), which remains stable up to ~400°C . The class-level inference from HCCP's LOI performance in polyester resin (22.53% to 24.71% at 1 wt% loading) strongly suggests HBCTP will be a highly effective flame retardant at low addition levels .

Synthesis of Specialty Phosphazene Derivatives via Nucleophilic Substitution

The primary research application for HBCTP is as a versatile precursor for creating novel cyclotriphosphazene derivatives. Its six bromine atoms are excellent leaving groups for nucleophilic substitution, enabling the systematic attachment of various functional moieties like amines or alkoxides . The unique reactivity pattern of the P-Br bond, compared to the P-Cl bond in HCCP, allows access to a different set of regio- and stereoisomers, expanding the library of accessible phosphazene-based compounds for applications in drug delivery, catalysis, or advanced materials . Procurement of high-purity (>98%) HBCTP is essential for ensuring reproducible synthesis outcomes and material properties .

High-Density Polymer Composites and Coatings

In applications where adding mass or improving certain barrier properties is advantageous, HBCTP's high density (3.18 g/cm³) makes it a strategic choice over lower-density additives . This is in stark contrast to its chlorinated analog, HCCP, which has a density of only 1.98 g/cm³ . For high-density applications, HBCTP can be incorporated into polymer matrices or coatings to not only impart flame retardancy but also to increase the overall density and potentially enhance mechanical properties, as suggested by studies on HBCTP-based nanocomposites . This dual functionality (flame retardancy and density modification) offers a compelling value proposition for procurement in specialized material formulations.

Research Tool for Studying Halogen Replacement Patterns

HBCTP serves as a critical research tool for fundamental studies in inorganic chemistry. Its reactions with nucleophiles, such as ethylamine, have been meticulously studied to understand halogen replacement patterns, yielding specific derivatives like N3P3Br6-n(NHEt)n . These studies, often utilizing 1H NMR for structural elucidation, show that the substitution pattern on the brominated core is similar but not identical to that on HCCP, providing valuable insight into the mechanistic differences between P-Br and P-Cl bond reactivity . This makes HBCTP an indispensable compound for academic and industrial laboratories focused on developing new phosphazene chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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